4'-Methylphenazone-d3 is a labeled derivative of 4'-methylphenazone, a compound primarily utilized in pharmaceutical research. This compound is notable for its incorporation of deuterium (d3), which enhances its stability and facilitates its detection in analytical studies, particularly in mass spectrometry. The compound has applications in pharmacokinetic studies, where it serves as an internal standard for quantifying the parent drug and its metabolites in biological samples.
4'-Methylphenazone-d3 is classified as a non-steroidal anti-inflammatory drug (NSAID) and belongs to the phenazone class of compounds. It is synthesized from 4'-methylphenazone, which is known for its analgesic and antipyretic properties. The deuterated version is often utilized in research settings to trace metabolic pathways and assess drug interactions due to its unique isotopic labeling.
The synthesis of 4'-Methylphenazone-d3 typically involves the introduction of deuterium into the molecular structure of 4'-methylphenazone. This can be achieved through several methods, including:
The specific synthetic route may vary based on the desired yield and purity. For instance, one common method involves:
The molecular formula of 4'-Methylphenazone-d3 is , indicating that it contains twelve carbon atoms, fourteen hydrogen atoms (three of which are deuterated), two nitrogen atoms, and one oxygen atom. The structural representation highlights the phenazone core with a methyl group at the para position relative to the nitrogen atoms.
4'-Methylphenazone-d3 can undergo various chemical reactions typical of NSAIDs, including:
These reactions can be studied using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to track the formation and concentration of metabolites over time.
The mechanism by which 4'-Methylphenazone-d3 exerts its effects is primarily through inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain pathways. This action mimics that of other NSAIDs, allowing researchers to use it as a reference standard in pharmacological studies.
Studies indicate that the pharmacokinetics of 4'-Methylphenazone-d3 can be effectively analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing insights into its absorption, distribution, metabolism, and excretion profiles.
4'-Methylphenazone-d3 is predominantly used in:
This compound serves as a valuable tool for researchers aiming to understand drug behavior within biological systems more effectively.
4'-Methylphenazone-d3 (C₁₂H₁₀D₃N₂O) is a selectively deuterated isotopologue of the non-steroidal anti-inflammatory drug (NSAID) phenazone (antipyrine). Its systematic IUPAC name is 4-[(2,3,3-trideuterio-2,3-dimethyl-5-oxo-1-pyrazolin-4-yl)methylamino]phenol, though it is more commonly recognized as 4'-Methylphenazone-d3 or Deuterated 4-methylaminophenazone. The deuterium atoms are specifically incorporated at the two equivalent methyl groups attached to the pyrazolone ring (positions 2 and 3), resulting in a tris-deuterated structure where –CH₃ groups are replaced by –CD₃ [1] [4]. This isotopic substitution preserves the core molecular geometry and electronic properties of the protiated parent compound while altering vibrational frequencies and bond dissociation energies due to deuterium’s higher mass [4].
Table 1: Nomenclature and Isotopic Variants of 4'-Methylphenazone
Compound Name | Molecular Formula | Deuterium Position |
---|---|---|
4'-Methylphenazone (protio) | C₁₂H₁₃N₂O | N/A |
4'-Methylphenazone-d3 | C₁₂H₁₀D₃N₂O | C2-methyl, C3-methyl |
4'-Methylphenazone-d6 | C₁₂H₇D₆N₂O | C2-methyl, C3-methyl, N-methyl |
The structural integrity of the molecule remains anchored by the pyrazolone ring, which coordinates metal ions via carbonyl and adjacent nitrogen atoms, and the 4-aminophenol moiety, which enables phase II metabolic conjugation. Isotopic labeling does not alter this pharmacophore but introduces distinct spectroscopic signatures for tracking [1].
Deuterium incorporation in 4'-Methylphenazone-d3 targets the methyl groups at the 2- and 3-positions of the pyrazolone ring. This site-specific deuteration leverages the kinetic isotope effect (KIE), where the higher mass of deuterium (compared to protium) strengthens the C–D bond, reducing its cleavage rate during metabolism. The primary synthetic route involves:
Characterization employs advanced analytical techniques:
Table 2: Analytical Techniques for Verifying Deuteration in 4'-Methylphenazone-d3
Technique | Key Parameter Measured | Isotopic Resolution | Applications |
---|---|---|---|
¹H NMR | Chemical shift, integration | ~0.1–1% impurity | Detects residual –CH₃ protons |
MS/MS | m/z shifts in fragments | <0.1% impurity | Localizes deuterium to specific sites |
MRR | Rotational constants (GHz) | <0.01% impurity | Quantifies isotopic purity |
The development of 4'-Methylphenazone-d3 parallels advances in precision deuteration for pharmaceutical research. Initial deuterated drug syntheses (1970s–1990s) relied on non-selective H/D exchange, yielding complex isotopologue mixtures unsuitable for mechanistic studies [1] [4]. The emergence of regioselective deuteration techniques—catalyzed by organometallic complexes (e.g., tungsten-bound pyridinium salts)—enabled site-specific labeling, as demonstrated in piperidine and tetrahydropyridine isotopomers [1]. This methodology directly informed syntheses of deuterated building blocks like 4'-Methylphenazone-d3.
Its research significance spans three domains:
Table 3: Milestones in Deuterated Drug Development
Year | Deuterated Drug | Indication | Significance |
---|---|---|---|
2017 | Deutetrabenazine | Huntington’s disease | First FDA-approved deuterated drug (OCD₃ groups) |
2022 | Deucravacitinib | Psoriasis | First de novo deuterated drug approval |
– | 4'-Methylphenazone-d3 | Research probe | Model for NSAID deuteration strategies |
The compound exemplifies how isotopic precision addresses pharmacological challenges: by controlling metabolic liabilities without altering primary pharmacology, deuterated analogs bridge classical bioisosterism and targeted molecular engineering [1] [4]. Current research explores its utility in photoelectron spectroscopy to quantify electronic perturbations from deuteration—a technique pioneered for metal complexes but increasingly applied to pharmaceuticals [5].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2